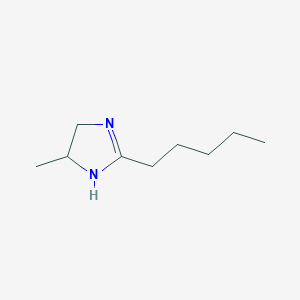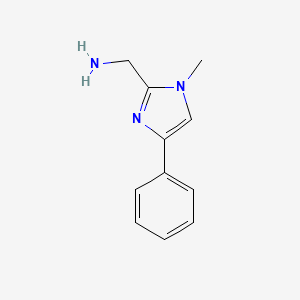![molecular formula C12H19N3 B13871611 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine](/img/structure/B13871611.png)
1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylaminoethyl group attached to a dihydroindole ring, which imparts distinct chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine typically involves the reaction of indole derivatives with dimethylaminoethyl halides under controlled conditions. One common method includes the use of sodium dimethylaminoethanol and SO3 or chlorosulfonic acid . Another approach involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can interact with various biological molecules, leading to changes in cellular processes. For instance, it may disrupt bacterial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Poly[2-(dimethylamino)ethyl methacrylate]: A polymer with similar dimethylamino groups, used in drug delivery and antimicrobial applications.
2-(Dimethylamino)ethyl methacrylate: A monomer used in the synthesis of various polymers.
Uniqueness: 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine is unique due to its specific indole structure combined with the dimethylaminoethyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethyl]-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C12H19N3/c1-14(2)7-8-15-6-5-10-9-11(13)3-4-12(10)15/h3-4,9H,5-8,13H2,1-2H3 |
Clave InChI |
CMUJYCZVTCSEPM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1CCC2=C1C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13871539.png)
![[1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine](/img/structure/B13871547.png)
![[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
![3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)
![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)
![4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine](/img/structure/B13871588.png)

![1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13871594.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)

![4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)
![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)
